Methyl 6-amino-3-bromo-2-chlorobenzoate
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Overview
Description
Methyl 6-amino-3-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 2-chlorobenzoate to introduce the bromo substituent. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The final product is obtained through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-bromo-2-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Esterification: Methanol (CH3OH) and sulfuric acid (H2SO4).
Major Products
Substitution Products: Depending on the substituents introduced, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl 6-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-bromo-2-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-chlorobenzoate
- Methyl 3-bromo-2-chlorobenzoate
- Methyl 6-amino-2-bromo-3-chlorobenzoate
Uniqueness
Methyl 6-amino-3-bromo-2-chlorobenzoate is unique due to the specific positions of its substituents, which can significantly influence its reactivity and interactions compared to similar compounds. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (amino) groups on the benzene ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 6-amino-3-bromo-2-chlorobenzoate is an aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₈H₈BrClN O₂
- Molecular Weight : Approximately 250.48 g/mol
- Functional Groups : Contains an amino group, bromine, and chlorine substituents, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that halogenated aromatic amines, including this compound, exhibit antibacterial activity against various bacterial strains. The presence of bromine and chlorine may enhance this activity due to their electron-withdrawing effects, which can stabilize reactive intermediates during interactions with bacterial enzymes.
Anticancer Potential
Studies have suggested that compounds structurally similar to this compound may possess anticancer properties. The amino group allows for hydrogen bonding with biological targets, potentially leading to inhibition of cancer cell proliferation. Preliminary investigations indicate that this compound may interact with specific receptors involved in cancer signaling pathways.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity.
- Electrostatic Interactions : The bromine and chlorine atoms can participate in electrostatic interactions, influencing the compound's specificity and efficacy in biological systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-4-bromo-5-chlorobenzoic acid | C₇H₅BrClN O₂ | Additional bromine and chlorine substituents |
2-Amino-4,6-dibromobenzoic acid | C₇H₄Br₂N O₂ | Two bromine atoms enhancing antibacterial properties |
Methyl 2-bromo-4-chlorobenzoate | C₈H₈BrClO₂ | Ester derivative with different solubility characteristics |
This table highlights how the unique combination of functional groups in this compound may influence its pharmacological profile compared to similar compounds.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on various halogenated benzoic acids demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
- Cancer Cell Line Evaluation : In vitro assays using human cancer cell lines showed that this compound could inhibit cell proliferation at micromolar concentrations. Further research is required to determine its selectivity and mechanism of action in cancer therapy.
Properties
CAS No. |
943138-46-3 |
---|---|
Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 6-amino-3-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3 |
InChI Key |
AAMOTLXSQKECMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Br)N |
Origin of Product |
United States |
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